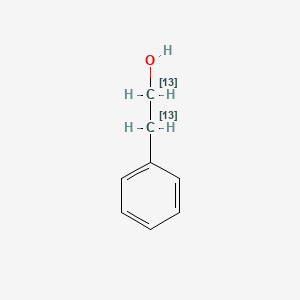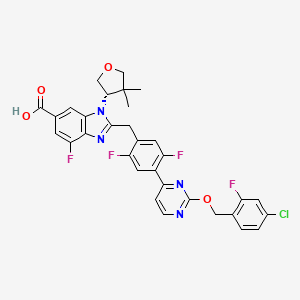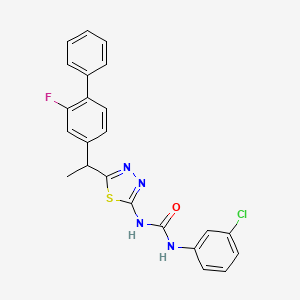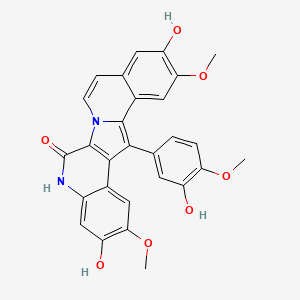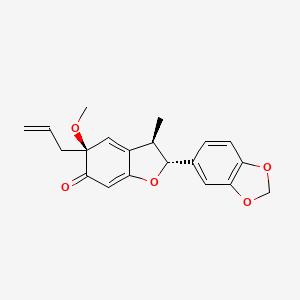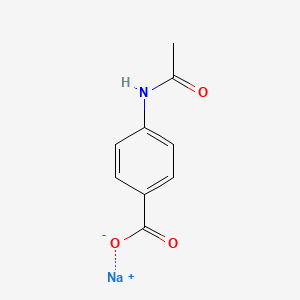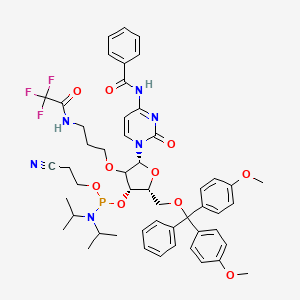
Theophylline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Théophylline-d3 est une forme deutérée de la théophylline, un dérivé de la méthylxanthine couramment utilisé dans le traitement des maladies respiratoires telles que l’asthme et la bronchopneumopathie chronique obstructive (BPCO). La Théophylline-d3 est chimiquement similaire à la théophylline mais contient des atomes de deutérium, qui peuvent être utilisés dans diverses études scientifiques pour suivre les voies métaboliques et comprendre la pharmacocinétique de la théophylline .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Théophylline-d3 implique généralement l’incorporation d’atomes de deutérium dans la théophylline. Une méthode courante est l’échange catalytique d’atomes d’hydrogène contre du deutérium en présence d’une source de deutérium telle que l’oxyde de deutérium (D2O). Ce processus peut être effectué dans des conditions contrôlées pour assurer l’incorporation sélective des atomes de deutérium .
Méthodes de production industrielle : La production industrielle de la Théophylline-d3 suit des principes similaires mais à plus grande échelle. Le processus implique l’utilisation de réacteurs et de catalyseurs spécialisés pour obtenir des rendements élevés et une pureté élevée. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont optimisées pour assurer une incorporation efficace du deutérium .
Analyse Des Réactions Chimiques
Types de réactions : La Théophylline-d3 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour comprendre ses voies métaboliques et ses interactions potentielles avec d’autres composés .
Réactifs et conditions courantes :
Oxydation : La Théophylline-d3 peut être oxydée à l’aide de réactifs tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2) en conditions acides ou basiques.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions appropriées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés deutérés de la théophylline, qui peuvent être utilisés pour des études et des applications supplémentaires .
4. Applications de la recherche scientifique
La Théophylline-d3 a une large gamme d’applications de recherche scientifique :
Chimie : Elle est utilisée comme traceur dans les études impliquant le métabolisme et la pharmacocinétique de la théophylline.
Biologie : La Théophylline-d3 aide à comprendre les voies biologiques et les interactions de la théophylline dans les organismes vivants.
Médecine : Elle est utilisée dans les études cliniques pour enquêter sur l’efficacité et l’innocuité des traitements à base de théophylline.
Industrie : La Théophylline-d3 est employée dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments
Applications De Recherche Scientifique
Theophylline-d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving theophylline metabolism and pharmacokinetics.
Biology: this compound helps in understanding the biological pathways and interactions of theophylline in living organisms.
Medicine: It is used in clinical studies to investigate the efficacy and safety of theophylline-based treatments.
Industry: this compound is employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
La Théophylline-d3 exerce ses effets par plusieurs mécanismes :
Inhibition de la phosphodiestérase : Elle inhibe les enzymes phosphodiestérases, ce qui conduit à une augmentation des niveaux d’AMP cyclique, ce qui entraîne une relaxation des muscles lisses et une bronchodilatation.
Blocage des récepteurs de l’adénosine : La Théophylline-d3 bloque les récepteurs de l’adénosine, empêchant la bronchoconstriction et favorisant la bronchodilatation.
Activation de la désacétylase des histones : Elle active la désacétylase des histones, ce qui réduit l’expression des gènes inflammatoires et procure des effets anti-inflammatoires.
Comparaison Avec Des Composés Similaires
La Théophylline-d3 est comparée à d’autres dérivés de la méthylxanthine tels que la caféine et la théobromine :
Théobromine : La théobromine est similaire à la Théophylline-d3 pour ses effets bronchodilatateurs mais est moins puissante.
Composés similaires :
- Caféine
- Théobromine
- Aminophylline
- Dyphylline
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
3-methyl-1-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3 |
Clé InChI |
ZFXYFBGIUFBOJW-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2)N(C1=O)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


